tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate
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Description
Tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.313. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrazole Derivatives
One key area of research involving tert-Butyl 1,4,5,7,8,9-hexahydro-4,8-epiminooxocino[5,4-c]pyrazole-10-carboxylate is the development of novel synthetic pathways for pyrazole derivatives, which are of significant interest due to their pharmacological properties. For instance, Mironovich and Shcherbinin (2014) demonstrated the reactivity of pyrazolo[5,1-с][1,2,4]triazine derivatives, highlighting the potential for creating biologically active compounds through the acylation of amino groups, establishing new methodologies for synthesizing fused derivatives of 1,2,4-triazines, known for their diverse pharmacological actions (Mironovich & Shcherbinin, 2014).
Multigram Synthesis of Fluorinated Compounds
Research by Iminov et al. (2015) focused on the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This demonstrates the utility of this compound derivatives in creating fluorinated compounds with potential application in medicinal chemistry and material science (Iminov et al., 2015).
Nucleophilic Substitutions and Radical Reactions
Jasch, Höfling, and Heinrich (2012) explored the versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, showing that nucleophilic substitutions and radical reactions on the benzene ring can lead to a variety of modifications, including azocarboxamides. This work underscores the potential of this compound in the field of synthetic organic chemistry for generating novel compounds (Jasch, Höfling, & Heinrich, 2012).
Application in Ugi Reaction
Nikulnikov et al. (2009) reported the use of tert-butyl amides in the Ugi multi-component reaction (MCR), demonstrating an innovative approach to synthesize 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones, showcasing the this compound’s utility in complex synthetic transformations (Nikulnikov et al., 2009).
Carbon Dioxide Fixation
Theuergarten et al. (2012) explored the fixation of carbon dioxide and related small molecules by a bifunctional frustrated pyrazolylborane Lewis pair, presenting an environmental application of this compound derivatives in carbon capture technologies (Theuergarten et al., 2012).
Properties
IUPAC Name |
tert-butyl 10-oxa-4,5,12-triazatricyclo[6.3.1.02,6]dodeca-2(6),3-diene-12-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-8-4-10-9(5-14-15-10)11(16)7-18-6-8/h5,8,11H,4,6-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDNCOULAPQMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC3=C(C1COC2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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